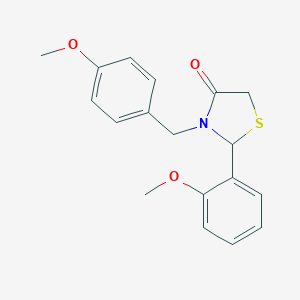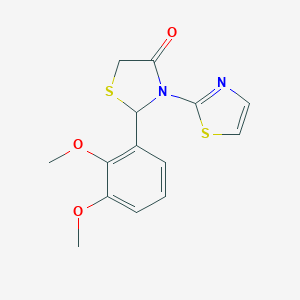![molecular formula C24H23N3O2 B277775 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B277775.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic benefits.
作用机制
The exact mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but research has shown that it activates the immune system and induces tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
Biochemical and Physiological Effects
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can induce the production of cytokines and other immune system molecules, which can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to be effective in a variety of different cancer cell lines and animal models, which suggests that it may have broad applications in cancer treatment. However, one limitation is that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be difficult to synthesize and may be expensive to produce. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has not yet been tested extensively in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
未来方向
There are a number of future directions for research on N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to better understand the safety and efficacy of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide in humans, and to identify potential side effects and drug interactions. Another area of focus is the development of new formulations of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide that can improve its pharmacokinetic properties and enhance its therapeutic efficacy. Finally, research is needed to identify potential biomarkers that can be used to predict response to N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide treatment, which could help to improve patient outcomes.
合成方法
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide typically involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2,3-dimethylphenol, followed by the reduction of the resulting product with hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the resulting compound with 2-aminobenzimidazole to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide.
科学研究应用
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer treatment. Research has shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has anti-tumor properties and can induce tumor cell death through a variety of mechanisms. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can help to destroy cancer cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the formation of new blood vessels in tumors, which can help to limit their growth and spread.
属性
分子式 |
C24H23N3O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-7-6-10-22(17(15)3)29-14-23(28)25-21-13-18(12-11-16(21)2)24-26-19-8-4-5-9-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
InChI 键 |
MCUNUWCOTCIAEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






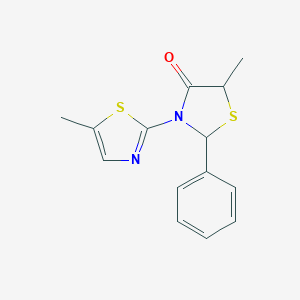
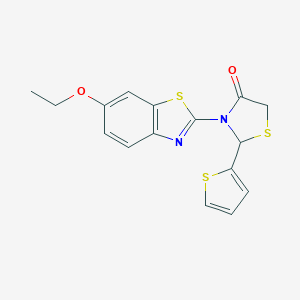

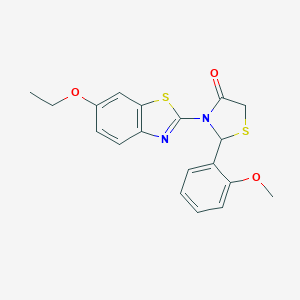


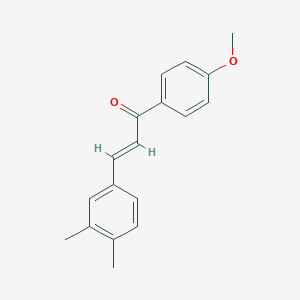
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
